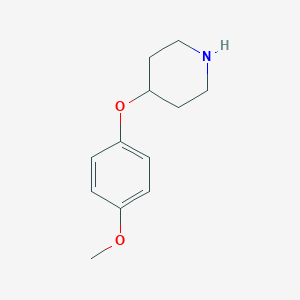

4-(4-Methoxyphenoxy)piperidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMYEAQYLDCUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392213 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162402-33-7 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Linkage to a Fluorophore:alternatively, the Piperidine Nitrogen Can Be Directly Incorporated into a Fluorescent Scaffold. for Example, Piperidine Can Be Reacted with 4 Chloro 1,8 Naphthalic Anhydride to Form Piperidine Substituted Naphthalimide Derivatives, Which Are Known for Their Strong Fluorescence and Environmental Sensitivity.mdpi.comnih.gov

Commonly used fluorescent tags span the visible spectrum and include coumarins, nitrobenzofurazan (NBD), BODIPY dyes, and cyanine (B1664457) (Cy) dyes. acs.orgresearchgate.netmdpi.com

Interactive Table 3: Strategies for Fluorescent Labeling

| Fluorophore Class | Linkage Chemistry Example | Reactive Groups | Reference |

|---|---|---|---|

| Cyanine Dyes (e.g., Cy5) | Amide bond formation | Analyte-NH₂ + Dye-COOH (activated) | acs.org |

| BODIPY | Amide bond formation | Analyte-NH₂ + Dye-COOH (activated) | acs.org |

| Naphthalimide | Imide formation | Analyte-NH (piperidine) + Dye-anhydride | mdpi.com, nih.gov |

| Nitrobenzofurazan (NBD) | Nucleophilic aromatic substitution | Analyte-NH₂ + NBD-Cl | researchgate.net |

| Rhodamine | Thiourea formation | Analyte-NH₂ + Dye-isothiocyanate | beilstein-journals.org |

Derivatization for Analytical Detection Enhancement (e.g., SFC-MS)

In analytical chemistry, particularly for hyphenated techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), derivatization can be employed to enhance the detection of analytes. chromatographyonline.com This is especially useful for compounds that exhibit poor ionization efficiency in their native form. nih.gov The primary goal is to attach a chemical tag that has a high proton affinity, which improves ionization in positive-ion mode electrospray ionization (ESI), leading to significantly lower limits of detection. nih.govnsf.gov

While 4-(4-methoxyphenoxy)piperidine itself contains a basic nitrogen and is likely amenable to positive-ion ESI, its derivatives might require signal enhancement. A well-established strategy involves tagging analytes with a reagent like N-(4-aminophenyl)piperidine. nih.gov This specific reagent is used to derivatize carboxylic acids, but the principle is broadly applicable. researchgate.net

To enhance the detection of a this compound derivative, one could:

Introduce a reactive handle (e.g., a carboxylic acid) onto the molecule.

React this functionalized molecule with a derivatizing agent possessing high proton affinity.

This approach can improve detection limits by several orders of magnitude, enabling the quantification of low-abundance species in complex matrices. nih.gov The use of derivatization makes SFC-MS a more powerful tool for metabolomic and pharmaceutical analysis. nsf.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Elements for Biological Activity

SAR studies have identified several key structural features of 4-(4-methoxyphenoxy)piperidine analogs that are crucial for their biological activity. These elements include the piperidine (B6355638) ring, the phenoxy ether linkage, and the methoxy (B1213986) group on the phenyl ring.

The piperidine ring is a fundamental component, often serving as a basic nitrogen-containing scaffold that can be protonated at physiological pH, enabling interactions with receptor sites. The conformation and substitution pattern of this ring significantly impact activity. For instance, in a series of 3,4-disubstituted piperidines, the stereochemistry of the substituents was found to be a critical determinant of their inhibitory activity at monoamine transporters. nih.gov

The phenoxy ether linkage provides a specific orientation and spacing between the piperidine ring and the phenyl group. The length and flexibility of the linker between the piperidine nitrogen and the phenoxy group can also be critical. For example, in a series of phenoxyalkylpiperidines, increasing the linker length by one methylene (B1212753) unit was shown to enhance σ1 receptor affinity by allowing for more effective filling of a hydrophobic pocket. uniba.it

The 4-methoxyphenoxy moiety itself is a key pharmacophore. The methoxy group at the para position of the phenyl ring often contributes to favorable interactions with the target protein. The position and nature of substituents on the phenyl ring are crucial for potency and selectivity. For example, in a series of monoamine neurotransmitter reuptake inhibitors, a p-monosubstituted phenyl ring was found to be important for antiviral activity against EV71. mdpi.com

Impact of Substitutions on Receptor Interactions and Pharmacological Effects

Systematic modifications of the this compound core have provided valuable insights into how substitutions affect receptor binding and pharmacological outcomes.

Substitutions on the Piperidine Ring:

N-Substitution: The substituent on the piperidine nitrogen plays a significant role in determining activity and selectivity. N-demethylation of some piperidine-based ligands has been shown to improve activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). acs.orgnih.gov Conversely, introducing bulky N-substituents, such as phenylalkyl groups, can lead to decreased activity at the dopamine (B1211576) transporter (DAT). acs.org

Substitutions at other positions: Methylation at the C4 position of the piperidine ring has been found to be optimal for σ1 receptor affinity in certain series of N-[(4-methoxyphenoxy)ethyl]piperidines. uniba.it In contrast, increasing steric hindrance with cis-2,6-dimethyl or 2,2,6,6-tetramethyl substitutions on the piperidine ring was detrimental to σ1 receptor binding. uniba.it

Substitutions on the Phenoxy Ring:

The nature and position of substituents on the phenoxy ring can dramatically alter biological activity. For instance, in a series of inhibitors of the choline (B1196258) transporter, the 4-methoxy group on the benzamide (B126) moiety was found to be important, and its removal led to a loss of activity. nih.gov In another study on PDE4 inhibitors, replacing a methoxy group with a difluoromethoxy group at the 4-position of the phenyl ring resulted in a significant increase in potency. nih.gov The presence of a bromo substituent on the phenoxy ring has been shown to facilitate hydrophobic interactions with biological targets.

Interactive Data Table: Impact of Substitutions on Biological Activity

| Compound Series | Substitution Site | Substitution | Effect on Biological Activity | Target | Reference |

| Piperidine-based cocaine analogs | Piperidine Nitrogen | N-demethylation | Improved activity | SERT, NET | acs.orgnih.gov |

| Piperidine-based cocaine analogs | Piperidine Nitrogen | Phenylalkyl groups | Decreased activity | DAT | acs.org |

| N-[(4-methoxyphenoxy)ethyl]piperidines | Piperidine C4 | Methyl group | Optimal for affinity | σ1 receptor | uniba.it |

| N-[(4-methoxyphenoxy)ethyl]piperidines | Piperidine C2, C6 | Dimethyl or Tetramethyl | Detrimental to binding | σ1 receptor | uniba.it |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Phenoxy Ring | Removal of 4-methoxy | Loss of activity | Choline Transporter | nih.gov |

| Phenyl alkyl ketones | Phenyl Ring C4 | Difluoromethoxy | Increased potency | PDE4 | nih.gov |

Rational Design of Novel Analogues based on SAR

The knowledge gained from SAR studies has been pivotal in the rational design of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. By understanding which structural modifications lead to favorable interactions with a specific biological target, medicinal chemists can design new molecules with a higher probability of success.

For example, based on the SAR of potent dopamine and serotonin reuptake inhibitors, novel 3,4-disubstituted piperidines were designed and synthesized. researchgate.net In another instance, the understanding that electron-rich aromatic amides were preferred for activity against Trypanosoma cruzi guided the synthesis of new analogs with improved metabolic stability. dndi.org

The design of conformationally constrained analogs is another strategy employed. For instance, novel 2,5-disubstituted piperidine derivatives were rationally designed as conformationally restricted versions of GBR compounds, leading to potent and selective dopamine transporter inhibitors. nih.gov Furthermore, the synthesis of piperidine derivatives with specific stereochemistry has been guided by SAR to achieve selectivity for different monoamine transporters. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of this compound analogs. The three-dimensional arrangement of atoms can significantly influence how a molecule binds to its target receptor.

In the case of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their individual enantiomers, exhibit distinct pharmacological profiles. For example, studies on piperidine-based cocaine analogs revealed that the stereochemistry at the C3 and C4 positions of the piperidine ring dictates selectivity for the dopamine, serotonin, and norepinephrine transporters. nih.gov Specifically, (-)-cis analogues showed DAT/NET selectivity, while (-)-trans and (+)-cis isomers were selective for SERT or SERT/NET. nih.gov

Similarly, in a series of 2,5-disubstituted piperidine derivatives, the cis-isomer was found to be significantly more potent and selective for the dopamine transporter compared to the trans-isomer. nih.gov The importance of stereochemistry is also highlighted in the development of (-)-trans-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]-1-methylpiperidine, a potent 5-HT potentiator, where the specific trans configuration and the (-) enantiomer are critical for its activity. google.com

These findings underscore the importance of controlling stereochemistry during the synthesis and evaluation of this compound derivatives to achieve the desired pharmacological effects.

Computational and Theoretical Chemistry Applications

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are employed to elucidate the electronic properties and predict the reactivity of 4-(4-Methoxyphenoxy)piperidine. taylorfrancis.com These calculations, often based on Density Functional Theory (DFT) or ab-initio Hartree-Fock methods, provide a foundational understanding of the molecule's intrinsic characteristics. nih.gov

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netekb.eg

A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, quantum chemical calculations can determine the energies of these orbitals. The HOMO is generally localized on the electron-rich methoxyphenoxy group, while the LUMO may be distributed across the piperidine (B6355638) ring system. This distribution determines how the molecule interacts with other chemical species. researchgate.netresearchgate.net

| Parameter | Description | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 | Represents electron-donating capacity. ossila.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Represents electron-accepting capacity. ossila.com |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 | Indicates chemical reactivity and stability. nih.govresearchgate.net |

The distribution of electron density within this compound dictates its electrostatic potential and identifies its most reactive sites. A Molecular Electrostatic Potential (MEP) map, generated through computational methods, visually represents the charge distribution. Regions of high electron density (negative potential), which are prone to electrophilic attack, are considered nucleophilic centers. nih.govyoutube.com

In this molecule, the oxygen atoms of the methoxy (B1213986) and ether linkages, as well as the nitrogen atom of the piperidine ring, are expected to be primary nucleophilic centers due to the presence of lone pairs of electrons. researchgate.netekb.eg The aromatic ring, enriched by the electron-donating methoxy group, can also act as a nucleophile. youtube.com Conversely, regions with low electron density (positive potential) are electrophilic. Understanding these centers is vital for predicting how the molecule will engage in chemical reactions, such as nucleophilic substitution or addition. scispace.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction of a ligand, such as this compound, with a biological macromolecule, typically a protein receptor or enzyme. ufu.br These methods are fundamental in drug discovery and design. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org For derivatives of this compound, docking studies can elucidate how the molecule fits into the binding pocket of a target protein. For instance, studies on similar phenoxyalkylpiperidines have been used to hypothesize their binding modes within sigma-1 (σ1) receptors. uniba.it These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the receptor. uniba.itacs.org The methoxy group, for example, could act as a hydrogen bond acceptor, while the phenyl and piperidine rings can engage in hydrophobic and van der Waals interactions. uniba.it Such predictions are crucial for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective analogs. acs.org

| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Example) |

|---|---|---|

| Piperidine Nitrogen | Hydrogen Bond Acceptor, Ionic Interaction | Aspartic Acid, Glutamic Acid |

| Phenoxy Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Asparagine, Glutamine |

| Aromatic Ring | π-π Stacking, Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan |

| Piperidine Ring | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time in a simulated biological environment. researchgate.netmdpi.com MD simulations track the movements and conformational changes of both the ligand and the protein, providing a more realistic representation of the binding event. nih.gov

By analyzing the trajectory of an MD simulation, researchers can assess the stability of the predicted binding mode. researchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to see if the complex remains in a stable conformation. ufu.br These simulations can also reveal the flexibility of different parts of the ligand and the protein, highlighting which interactions are most persistent and crucial for stable binding. ufu.br This dynamic information is invaluable for refining ligand design and ensuring that the molecule can maintain its optimal binding conformation within the flexible environment of a biological target. muni.cz

Binding Free Energy Calculations (e.g., MMPBSA)

Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) is a computational method used to estimate the binding free energy of a ligand to a biological macromolecule. This technique combines molecular mechanics calculations with continuum solvation models to provide a theoretical prediction of binding affinity. While specific MM/PBSA studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar piperidine derivatives to elucidate their interaction with biological targets. nih.gov

The calculation of binding free energy is a critical step in assessing the potential of a compound as a drug candidate. For instance, in studies of various piperidine derivatives, MM/PBSA has been employed to analyze their binding to enzymes like the main protease (Mpro) of SARS-CoV-2. nih.gov These analyses typically involve molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to sample the conformational space of the protein-ligand complex. The trajectories from the MD simulations are then used to calculate the binding free energy using the MM/PBSA method.

The binding free energy is composed of several terms, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. By decomposing the total binding free energy into these components, researchers can identify the key forces driving the ligand-receptor interaction. For derivatives of this compound, it is anticipated that the phenoxy and piperidine moieties would contribute significantly to both van der Waals and electrostatic interactions within a receptor's binding pocket.

A hypothetical MM/PBSA analysis of this compound binding to a target protein would likely reveal the energetic contributions of individual residues at the binding site. This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogs. For example, studies on phenoxyethyl piperidine derivatives as cholinesterase inhibitors have utilized molecular dynamics to understand binding interactions, a prerequisite for MM/PBSA calculations. scispace.comresearchgate.net

| Energy Component | Hypothetical Contribution for this compound | Significance |

| van der Waals (ΔGvdw) | Favorable | Indicates good shape complementarity between the ligand and the binding pocket. |

| Electrostatic (ΔGelec) | Favorable | Highlights the importance of polar interactions, such as hydrogen bonds. |

| Polar Solvation (ΔGpol) | Unfavorable | Represents the energy cost of desolvating polar groups upon binding. |

| Non-Polar Solvation (ΔGnonpol) | Favorable | Relates to the hydrophobic effect, driving the ligand into the binding site. |

| Total Binding Free Energy (ΔGbind) | Negative (Favorable) | A negative value suggests a stable binding of the compound to the target. |

In Silico Studies for Therapeutic Potential Prediction

In silico methods are instrumental in the early stages of drug discovery for predicting the therapeutic potential of new chemical entities. These computational tools allow for the rapid screening of large compound libraries and the prioritization of candidates for further experimental testing.

Prediction of Interactions with Enzymes and Receptors

Computational studies on various piperidine derivatives have demonstrated their potential to interact with a wide range of biological targets, including enzymes and receptors. clinmedkaz.orgclinmedkaz.org These predictions are often based on the structural similarity of the query molecule to known active compounds and are carried out using tools that predict biological activity spectra.

For this compound, its structural motifs—the piperidine ring and the methoxyphenoxy group—are found in numerous biologically active molecules. The piperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS), due to its ability to be protonated at physiological pH and interact with aminergic receptors. nih.gov In silico analyses of similar structures, such as phenoxyethyl piperidine derivatives, have shown interactions with cholinesterases, which are key enzymes in the pathology of Alzheimer's disease. scispace.comresearchgate.net These studies suggest that the piperidine nitrogen can form crucial hydrogen bonds or ionic interactions within the catalytic or peripheral anionic site of the enzyme.

Furthermore, the methoxyphenoxy group can engage in various non-covalent interactions, including van der Waals forces and pi-stacking with aromatic residues in a binding pocket. In silico studies on other piperidine analogs have predicted interactions with a variety of receptors and enzymes, suggesting potential applications in treating cancer and CNS disorders. clinmedkaz.orgnih.gov For example, computational screening has identified piperidine derivatives as potential inhibitors of farnesyltransferase, an enzyme involved in cancer signaling pathways. nih.gov

| Potential Target Class | Predicted Interaction | Therapeutic Implication | Supporting Evidence from Analogs |

| Cholinesterases (e.g., AChE) | Inhibition of enzyme activity | Alzheimer's Disease | Phenoxyethyl piperidine derivatives show inhibitory activity. scispace.comresearchgate.net |

| G-Protein Coupled Receptors (GPCRs) | Agonist or antagonist activity | CNS disorders, Pain | Piperidine is a common scaffold in GPCR ligands. nih.gov |

| Farnesyltransferase | Inhibition of enzyme activity | Cancer | In silico screening identified piperidine analogs as potential inhibitors. nih.gov |

| Ion Channels | Modulation of channel activity | Neurological Disorders | Piperidine derivatives are known to interact with various ion channels. clinmedkaz.org |

This table summarizes the predicted interactions of this compound with various biological targets based on in silico studies of structurally related compounds.

Predictive ADMET Analysis

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of drug development. In silico ADMET prediction provides an early warning for potential liabilities, allowing for the optimization of compound properties to improve their pharmacokinetic and safety profiles. researchgate.netnih.gov

Key Predicted ADMET Properties:

Absorption: Parameters such as Caco-2 permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. For many piperidine derivatives, good intestinal absorption is often predicted. isfcppharmaspire.com

Distribution: The blood-brain barrier (BBB) penetration is a crucial parameter for CNS-active compounds. The lipophilicity and the presence of specific functional groups influence BBB permeability. The methoxy group in this compound may increase its lipophilicity, potentially favoring BBB penetration. isfcppharmaspire.com

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes. The methoxy group and the aromatic ring are potential sites for oxidative metabolism.

Excretion: Predictions of renal clearance and other excretion pathways help in understanding the compound's half-life in the body.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Many predictive models for piperidine derivatives aim to identify and mitigate these potential risks early in the design phase. drugbank.com

| ADMET Parameter | Predicted Profile for this compound (Inferred) | Rationale based on Structural Features and Analog Studies |

| Human Intestinal Absorption (HIA) | Good | Piperidine scaffold is common in orally bioavailable drugs. isfcppharmaspire.com |

| Blood-Brain Barrier (BBB) Permeation | Likely | The methoxy group increases lipophilicity, which can aid BBB crossing. isfcppharmaspire.com |

| CYP450 Metabolism | Susceptible to O-demethylation and aromatic hydroxylation | The methoxy and phenoxy groups are common sites for metabolic modification. |

| hERG Inhibition | Potential risk | The piperidine moiety is a known structural alert for hERG liability in some contexts. drugbank.com |

| Ames Mutagenicity | Likely negative | The core structure is not typically associated with mutagenicity. |

| Lipinski's Rule of Five | Compliant | The molecular weight and calculated LogP are expected to be within the acceptable range for drug-likeness. |

This table provides a predictive ADMET profile for this compound based on its chemical structure and data from analogous compounds.

Pharmacological and Biological Research Applications

Investigation of Receptor Modulations

The ability of 4-(4-Methoxyphenoxy)piperidine and its derivatives to interact with various receptors in the central nervous system has been a primary focus of research. These interactions are crucial for understanding its potential therapeutic effects.

Sigma-1 (σ1) Receptor Agonism/Antagonism

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, is involved in a variety of cellular functions and is a target for the treatment of several neurological and psychiatric disorders. nih.gov Derivatives of this compound have been synthesized and evaluated as sigma receptor ligands. unict.it Research has shown that N-substituted piperidines, including those with a phenoxy moiety, can exhibit high affinity for sigma-1 receptors. For instance, a series of phenoxyalkylpiperidines, including a methoxyphenoxy derivative, displayed potent anti-amnesic effects associated with σ1 receptor agonism. uniba.it Specifically, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine demonstrated significant σ1 receptor agonist activity. uniba.it The interaction of these ligands with the receptor involves the p-methoxyphenoxy moiety engaging with hydrophobic regions of the binding site. uniba.it The modulation of σ1 receptors by these compounds suggests their potential in addressing conditions like memory impairment and neurodegenerative diseases. nih.gov

Dopaminergic Pathway Modulation

The dopaminergic system is critical for motor control, motivation, and reward, and its dysregulation is implicated in disorders such as Parkinson's disease and schizophrenia. Research has explored the potential of piperidine-based compounds to modulate dopamine (B1211576) receptors. While direct studies on this compound's effect on dopaminergic pathways are specific, the broader class of piperidine (B6355638) derivatives has shown significant activity. For example, certain piperidine-based ligands have been developed as potent and selective antagonists for the dopamine D4 receptor, which is a target for glioblastoma treatment. nih.govnih.gov The structural framework of this compound provides a basis for designing new ligands that could selectively target dopamine receptor subtypes, offering a potential avenue for therapeutic intervention in dopamine-related pathologies. chemrxiv.org

Serotonin (B10506) and Noradrenaline Reuptake Inhibition

Dual inhibitors of serotonin and noradrenaline reuptake are effective treatments for depression and anxiety disorders. mayoclinic.orgwikipedia.org The this compound scaffold has been investigated for its potential in developing such dual-acting agents. Studies on related [(aryloxy)(pyridinyl)methyl]piperidine derivatives have identified compounds that act as potent inhibitors of both serotonin and noradrenaline transporters. nih.gov The structure-activity relationship studies revealed that the nature of the aryloxy group, among other factors, influences the inhibitory activity. nih.gov This suggests that the 4-methoxyphenoxy group in the parent compound could contribute to the binding at these transporters. The development of derivatives from this scaffold could lead to new therapeutic options for mood disorders. nih.govwikipedia.org

Opioid Receptor Binding Affinities and Selectivity

Opioid receptors are the primary targets for many potent analgesics. painphysicianjournal.com The 4-substituted piperidine structure is a key feature in many opioid ligands. Research into 4-substituted piperidines and piperazines has demonstrated that modifications to the molecule can significantly influence binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). nih.govresearchgate.net For example, derivatives based on a tetrahydroquinoline structure, which incorporates a piperidine ring, have shown a favorable balance of high affinity for the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.gov The lipophilic side chain attached to the phenolic component plays a crucial role in modulating this selectivity. nih.gov While direct data on this compound's opioid receptor profile is specific, the established importance of the 4-substituted piperidine core in opioid pharmacology suggests its potential as a starting point for designing novel opioid ligands with desired properties, such as improved side-effect profiles. nih.govresearchgate.net

Neuroprotective Effects

The potential of this compound and its derivatives to protect neurons from damage has been an area of active investigation. Neuroprotection is a critical therapeutic strategy for a range of neurodegenerative diseases and acute brain injuries.

Research has shown that piperidine-based compounds can exert neuroprotective effects through various mechanisms. For instance, some piperidine derivatives have been found to protect neuronal cells from oxidative stress. The sigma-1 receptor, which is modulated by some this compound derivatives, is also known to play a role in neuroprotection. nih.govnih.gov Agonism at the sigma-1 receptor has been linked to anti-amnesic and neuroprotective effects in preclinical models. uniba.it Furthermore, studies on piperine, an alkaloid containing a piperidine ring, have demonstrated its ability to protect dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.govaginganddisease.org These findings highlight the therapeutic potential of the piperidine scaffold in mitigating neuronal damage.

Antiviral Activity, particularly against Coronaviruses

The emergence of novel viral threats has spurred the search for new antiviral agents. The piperidine scaffold has been identified as a promising starting point for the development of broad-spectrum antivirals.

Specifically, derivatives of this compound have been investigated for their activity against coronaviruses. nih.gov A study on 1,4,4-trisubstituted piperidines revealed that some analogs exhibited micromolar activity against SARS-CoV-2. nih.gov The proposed mechanism of action for these compounds involves the inhibition of the main protease (Mpro), an essential enzyme for viral replication. nih.gov Further research into piperidine-4-carboxamides has also demonstrated their inhibitory effects against various human coronaviruses, including SARS-CoV-2. gavinpublishers.commdpi.com These findings underscore the potential of the this compound core structure in the design and development of novel antiviral therapies to combat current and future coronavirus outbreaks. nih.gov

Inhibition of Viral Proteases (e.g., Mpro)

The main protease (Mpro) of viruses like SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov While the piperidine scaffold is recognized for its potential in creating antiviral agents, and numerous inhibitors of Mpro have been designed and synthesized, specific research directly investigating this compound as an inhibitor of Mpro or other viral proteases is not extensively documented in the available literature. nih.gov However, the structural features of its derivatives, with the methoxyphenoxy group potentially enhancing binding affinity to viral targets, suggest a promising area for future antiviral research.

Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

Piperidine and its derivatives are a well-established class of N-heterocycles that are frequently utilized in the development of new therapeutic agents, including those with antimicrobial properties. biointerfaceresearch.com Research has shown that various piperidine derivatives exhibit significant antibacterial and antifungal activities.

For instance, a study on piperidin-4-one derivatives, which share the core piperidine ring, demonstrated notable in vitro antimicrobial activity. One of the synthesized compounds, 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one, which includes a methoxyphenyl group, was part of a series that showed significant antibacterial action against Staphylococcus aureus, E. coli, and Bacillus subtilis, as well as antifungal activity against various fungi, including Candida albicans. biomedpharmajournal.org The study highlighted that the introduction of a thiosemicarbazone moiety to these piperidin-4-ones enhanced their antifungal properties. biomedpharmajournal.org

Another study focused on 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to piperidine, and found that the chain length of the alkyl group at the C-6 position plays a crucial role in their antifungal activity. nih.gov This suggests that modifications to the piperidine scaffold can significantly influence antimicrobial efficacy.

The broad-spectrum antimicrobial potential of the piperidine scaffold is further supported by studies on other derivatives. For example, piperidine-4-carboxamides have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, demonstrating bactericidal and antibiofilm activity. nih.gov While direct antimicrobial screening data for this compound is limited, the consistent activity of its structural analogs underscores the potential of this chemical class in developing new antimicrobial agents. biointerfaceresearch.combiomedpharmajournal.org

Table 1: Antimicrobial Activity of a Representative Piperidine Derivative

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one thiosemicarbazone | Staphylococcus aureus | 50 |

| E. coli | 100 | |

| Bacillus subtilis | 50 | |

| Candida albicans | 100 | |

| Microsporum gypseum | 50 | |

| Trichophyton mentagrophytes | 100 | |

| Trichophyton rubrum | 100 | |

| Microsporum canis | 50 |

Data extracted from a study on piperidin-4-one derivatives, where the presented compound is a structural analog. biomedpharmajournal.org

Potential in Neurological and Psychiatric Disorders

Derivatives of this compound have shown considerable promise in the field of neuroscience, with research pointing towards their potential in treating a range of neurological and psychiatric conditions. This is largely attributed to their ability to interact with key neurotransmitter systems in the brain.

One of the primary areas of investigation is the modulation of serotonin (5-HT) levels. Studies have shown that derivatives of this compound can enhance serotonin activity, which is a critical mechanism in the treatment of mood disorders such as depression and anxiety. The methoxyphenyl group, in particular, has been shown to improve the binding affinity of these compounds to serotonin receptors.

Furthermore, research into 4-phenylpiperidine (B165713) derivatives has revealed their interaction with monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov A study on various 4-phenylpiperidine derivatives found that their oxidation by MAO-A and MAO-B is dependent on the substitution pattern on the piperidine ring. Specifically, derivatives with radical substitution at the 4th position were preferentially oxidized by MAO-A. nih.gov This suggests that compounds based on the this compound scaffold could be designed to selectively interact with different MAO isoforms, offering a potential therapeutic strategy for conditions like Parkinson's disease.

The inhibition of phosphodiesterase 4 (PDE4) is another avenue through which piperidine derivatives may exert neuroprotective effects. Dysregulation of PDE4 is associated with various neurodegenerative diseases, and its inhibition can lead to anti-inflammatory and neuroprotective outcomes. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has been utilized in the development of various enzyme inhibitors, highlighting its versatility in targeting different biological pathways.

In the context of mycobacterial infections, derivatives of this compound have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. A study on piperidine derivatives as MenA inhibitors reported that a compound featuring a 4-((3-phenoxyphenoxy)methyl)piperidine core structure exhibited moderate inhibitory activity. nih.gov

Table 2: MenA Enzyme Inhibition by a Piperidine Derivative

| Compound | MenA IC₅₀ (µM) |

| 4-((3-(Phenoxyphenoxy)methyl)-1-(4-(piperidin-1-yl)benzyl)piperidine | 33 ± 4 |

Data from a study on piperidine derivatives as MenA inhibitors. nih.gov

Additionally, research on piperidine-4-carboxamides has identified them as inhibitors of DNA gyrase in Mycobacterium abscessus. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bactericidal effects.

In the realm of cancer research, derivatives of this compound have been explored as inhibitors of protein kinase B (Akt). A study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides demonstrated that these compounds are potent and orally bioavailable inhibitors of PKB, leading to the inhibition of tumor growth in preclinical models. nih.gov

Applications as Research Tools in Biological Systems

Beyond its direct therapeutic potential, this compound serves as a valuable research tool in biological systems. It is classified as a heterocyclic building block, indicating its utility as a starting material in the synthesis of more complex molecules for research purposes. calpaclab.com

The piperidine scaffold itself is considered a "privileged scaffold" in drug discovery. This means that this structural motif is found in a wide range of biologically active compounds and can be used as a template to design novel ligands for various biological targets.

For example, the this compound core can be modified to create libraries of compounds for screening against different enzymes or receptors. This approach was used in the development of inhibitors for the mycobacterial enzyme MenA, where the piperidine core was functionalized with different aromatic groups to explore structure-activity relationships. nih.gov Similarly, it has been used as a scaffold to develop potent and selective inhibitors of protein kinase B. nih.gov

In essence, this compound provides a versatile platform for medicinal chemists to explore chemical space and develop novel probes and drug candidates for a wide array of biological targets.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the molecular characterization of 4-(4-Methoxyphenoxy)piperidine, providing detailed information about its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as a characteristic AA'BB' system in the downfield region (δ 6.8-7.0 ppm). The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet at approximately δ 3.7-3.8 ppm. The protons on the piperidine (B6355638) ring produce more complex signals in the upfield region. The proton at the C4 position (CH-O) is shifted downfield due to the adjacent oxygen atom, while the protons on the carbons adjacent to the nitrogen (C2 and C6) and the remaining methylene (B1212753) protons (C3 and C5) resonate at different chemical shifts, often showing complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons of the phenoxy ring show signals in the δ 114-155 ppm range, with the carbon attached to the methoxy group and the carbon attached to the piperidine-oxy group having distinct chemical shifts. The methoxy carbon itself appears around δ 55-56 ppm. For the piperidine ring, the carbon atom bonded to the oxygen (C4) is the most downfield-shifted among the aliphatic carbons. The carbons adjacent to the nitrogen (C2 and C6) appear at a characteristic chemical shift for secondary amines, while the C3 and C5 carbons are found further upfield. While specific experimental data for the parent compound is not widely published, analysis of related structures, such as 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine, supports these predicted chemical shift ranges uniba.it.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift principles and data from structurally related compounds.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Piperidine C2-H, C6-H | 2.6 - 3.1 (m) | ~45 |

| Piperidine C3-H, C5-H | 1.5 - 2.1 (m) | ~30 |

| Piperidine C4-H | 4.2 - 4.5 (m) | ~72 |

| Piperidine N-H | 1.5 - 2.5 (br s) | N/A |

| Methoxy (-OCH₃) | ~3.75 (s) | ~55.6 |

| Aromatic C-H (ortho to -O-Pip) | ~6.85 (d, J ≈ 9 Hz) | ~115.7 |

| Aromatic C-H (ortho to -OCH₃) | ~6.85 (d, J ≈ 9 Hz) | ~114.6 |

| Aromatic C (ipso to -O-Pip) | N/A | ~152.5 |

| Aromatic C (ipso to -OCH₃) | N/A | ~154.2 |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. The compound has a molecular weight of 207.27 g/mol calpaclab.com. In electron ionization (EI-MS), the molecule typically forms a molecular ion (M⁺) at m/z 207.

The fragmentation of piperidine derivatives is well-documented and follows predictable pathways nih.govchemguide.co.uk. For this compound, the molecular ion can undergo several key fragmentations. A common pathway involves the cleavage of the piperidine ring. Another significant fragmentation is the cleavage of the C-O ether bond, leading to the formation of ions corresponding to the piperidine and the methoxyphenoxy moieties. For instance, cleavage can produce a 4-hydroxypiperidine (B117109) radical cation and a methoxyphenyl radical, or a piperidin-4-yl cation and a methoxyphenoxy radical. Further fragmentation of the 4-methoxyphenoxy fragment (m/z 123) can occur through the loss of a methyl radical (•CH₃) to give a phenoxy radical ion (m/z 108), followed by loss of carbon monoxide (CO) to yield a cyclopentadienyl (B1206354) cation (m/z 77). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification uni.lu.

Table 2: Predicted Mass Spectrometry Data for this compound Predicted data based on PubChemLite and common fragmentation pathways.

| Adduct / Fragment | Predicted m/z | Notes |

| [M]⁺ | 207.125 | Molecular Ion |

| [M+H]⁺ | 208.133 | Protonated Molecule uni.lu |

| [M+Na]⁺ | 230.115 | Sodium Adduct uni.lu |

| C₇H₇O₂⁺ | 123.044 | 4-Methoxyphenoxy cation |

| C₅H₁₀NO⁺ | 100.076 | Fragment from piperidine ring cleavage |

| C₅H₉N⁺• | 83.073 | Piperidine ring fragment |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, ether, and aromatic components.

Key expected vibrational frequencies include:

N-H Stretch: A moderate, somewhat broad peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

C-H Stretch (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Stretch (Aliphatic): Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Several medium to weak peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band around 1230-1250 cm⁻¹ (asymmetric stretch) and another near 1020-1040 cm⁻¹ (symmetric stretch).

C-N Stretch (Aliphatic Amine): A medium absorption in the 1020-1250 cm⁻¹ region, which may overlap with other signals.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aryl Ether C-O-C Asymmetric Stretch | 1230 - 1250 | Strong |

| Aliphatic Amine C-N Stretch | 1020 - 1250 | Medium |

| Aryl Ether C-O-C Symmetric Stretch | 1020 - 1040 | Medium |

UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the methoxy-substituted benzene (B151609) ring. This system gives rise to characteristic π → π* transitions. Typically, substituted benzenes show two main absorption bands. For this compound, an intense absorption band (the E2-band) is expected around 220-230 nm, and a less intense band (the B-band) with fine vibrational structure is expected around 270-290 nm. The presence of the ether oxygen and methoxy group as auxochromes can cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene researchgate.net. This technique is particularly useful for quantifying the compound in solution and studying its interactions with other molecules that may alter its electronic environment.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for analytical quantification.

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the analysis and purification of polar and chiral compounds, making it applicable to piperidine derivatives scirp.org. SFC offers advantages over traditional liquid chromatography, including faster analysis times and reduced consumption of organic solvents.

When coupled with mass spectrometry (SFC-MS), the technique provides both separation and mass-based identification. While specific SFC-MS methods for this compound are not extensively detailed in the literature, the analysis of structurally similar compounds demonstrates its utility. The technique has been used for the analysis of various piperidine-containing compounds, often employing packed columns and a co-solvent such as methanol (B129727) or ethanol (B145695) mixed with the supercritical CO₂ to modify the mobile phase polarity. The use of additives like ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency in the MS detector nsf.gov. Given its properties as a secondary amine with moderate polarity, this compound would be an excellent candidate for analysis by SFC-MS, allowing for rapid purity assessment and potential chiral separation if a chiral stationary phase is used.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification technique widely employed in organic synthesis. biotage.com It is a variant of traditional column chromatography that uses a constant flow of solvent, propelled by positive pressure, through a column packed with a stationary phase, typically silica (B1680970) gel. biotage.com This method is instrumental in isolating desired compounds from reaction mixtures containing byproducts, unreacted starting materials, and other impurities.

Detailed Research Findings:

In the synthesis of piperidine derivatives, flash chromatography is a standard and indispensable step for purification. For compounds structurally similar to this compound, purification is often achieved using a silica gel stationary phase with a gradient of ethyl acetate in hexanes as the mobile phase. princeton.edunih.govwiley-vch.de For instance, in the synthesis of various N-protected piperidine derivatives, crude products are frequently purified by flash column chromatography, yielding compounds of high purity. princeton.edunih.gov

The polarity of this compound, influenced by the ether oxygen and the secondary amine of the piperidine ring, dictates its behavior during chromatography. A typical purification protocol would involve the following:

Stationary Phase: Silica gel is the most common choice for normal-phase chromatography due to its polar nature. biotage.com

Mobile Phase: A solvent system of increasing polarity is used to elute the compounds from the column. A common gradient starts with a low polarity solvent like hexane (B92381) and gradually increases the proportion of a more polar solvent like ethyl acetate. nih.gov For basic compounds like piperidines, a small amount of a competing amine, such as triethylamine, may be added to the mobile phase to prevent peak tailing and improve separation by minimizing strong interactions with the acidic silica gel. biotage.com

The separation is monitored by thin-layer chromatography (TLC) to determine the appropriate solvent mixture and to identify the fractions containing the pure product. The use of flash chromatography ensures that the this compound intermediate is of sufficient purity for subsequent synthetic steps, where impurities could lead to unwanted side reactions and complicate the synthesis of the final target molecule. biotage.com

X-ray Crystallography for Molecular Structure Determination

Detailed Research Findings:

For example, the crystal structure analysis of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide reveals that the piperidine ring adopts a stable chair conformation. rsc.org This is the expected low-energy conformation for a substituted piperidine ring, minimizing steric and torsional strain. In this conformation, the substituent at the 4-position can be either in an axial or equatorial position. The equatorial position is generally favored for bulky substituents to reduce steric hindrance. Therefore, it is highly probable that the 4-methoxyphenoxy group in this compound occupies an equatorial position on the piperidine ring.

Studies on other complex molecules containing piperidine rings, such as certain metallamacrocycles and spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] derivatives, have also been successfully characterized using single-crystal X-ray diffraction, confirming the versatility of this technique in elucidating complex three-dimensional structures. istanbul.edu.trnih.gov The data obtained from such studies, including bond lengths and angles, are crucial for understanding the molecule's shape and how it might interact with biological targets. For instance, the dihedral angle between the piperidine ring and an attached aromatic ring is a key structural parameter determined by X-ray crystallography. rsc.org

Future Directions and Emerging Research Avenues

Optimization of Therapeutic Potential and Selectivity

The quest to enhance the therapeutic efficacy and target selectivity of 4-(4-Methoxyphenoxy)piperidine derivatives is a primary focus of ongoing research. The core structure, featuring a phenoxy portion linked to a piperidine (B6355638) moiety, has been identified as an excellent scaffold for achieving selectivity, particularly for sigma-1 (σ1) receptors over sigma-2 (σ2) receptors. uniba.it

Future work will likely involve systematic structural modifications to fine-tune the interaction with specific biological targets. For instance, the introduction of different substituents on the piperidine ring and the phenoxy group can significantly influence binding affinity and selectivity. nih.gov Researchers have already demonstrated that even subtle changes, such as the degree of methylation on the piperidine ring, can progressively alter affinity for the σ1 receptor. uniba.it By exploring a wider range of substitutions, it may be possible to develop compounds with even greater potency and a more desirable selectivity profile, minimizing off-target effects.

A key strategy will be the continued exploration of the structure-activity relationships (SAR) to guide the design of new analogs. nih.gov For example, studies on related piperidine-4-carboxamide derivatives have shown that substituting the N-benzylcarboxamide group can dramatically impact σ receptor affinity and selectivity. nih.gov Similar systematic studies on this compound could lead to the discovery of new lead candidates for various therapeutic areas.

Exploration of Novel Derivatizations for Enhanced Bioactivity

The inherent versatility of the this compound scaffold makes it an ideal starting point for the synthesis of novel derivatives with enhanced biological activity. chemimpex.com Medicinal chemists are actively exploring various derivatization strategies to create new compounds with improved pharmacological properties.

One promising approach is the introduction of diverse functional groups at different positions of the piperidine and phenoxy rings. This could involve the incorporation of halogens, alkyl groups, or more complex cyclic moieties. nih.gov The synthesis of analogs with modifications to the linker connecting the phenoxy and piperidine rings also presents an opportunity to modulate bioactivity.

Furthermore, the creation of conformationally restricted analogs could lead to compounds with higher affinity and selectivity for their biological targets. ucanr.edu By locking the molecule into a specific three-dimensional shape, it is possible to optimize its interaction with the binding site of a receptor or enzyme. The development of such novel derivatives holds the potential to yield new drug candidates for a range of diseases.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery, and the development of this compound-based compounds is no exception. frontiersin.orgnih.gov Computational techniques are increasingly being used to predict the biological activity of novel compounds, guide synthetic efforts, and elucidate the molecular basis of their action. mdpi.com

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor, helping to understand binding affinities and interaction mechanisms. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives. frontiersin.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with enhanced efficacy. frontiersin.org

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets over time. mdpi.com

By integrating these in silico approaches with traditional experimental techniques, researchers can significantly accelerate the drug discovery pipeline. frontiersin.org Computational screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis and biological evaluation, saving time and resources. mdpi.com Furthermore, computational studies can provide a molecular-level understanding of the structure-activity relationships observed in experimental studies, facilitating the rational design of more potent and selective compounds. nih.gov

Development of this compound as a Lead Compound for New Drug Candidates

The favorable pharmacological profile of this compound and its derivatives positions it as a valuable lead compound for the development of new drug candidates. chemimpex.com A lead compound is a chemical starting point for the design and synthesis of new drugs.

Research has shown that this scaffold is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its ability to modulate neurotransmitter systems makes it a promising candidate for developing treatments for conditions such as depression and anxiety. chemimpex.com

The development process involves iterative cycles of chemical synthesis and biological testing to optimize the properties of the lead compound. This includes enhancing its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The ultimate goal is to identify a drug candidate with the desired therapeutic effects and a favorable safety profile. The versatility of the this compound core structure provides a solid foundation for such optimization efforts.

Sustainability in Synthesis and Methodology Development

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, and the production of this compound and its derivatives is an area where sustainable practices can be implemented. rsc.orgresearchgate.net The development of environmentally friendly and economically viable synthetic routes is a key focus for the future.

Recent advancements in synthetic methodology offer opportunities to streamline the synthesis of piperidine-containing molecules. news-medical.net For example, novel methods that combine biocatalytic carbon-hydrogen oxidation and radical cross-coupling can simplify complex synthetic pathways and reduce reliance on costly and environmentally harmful precious metal catalysts like palladium. news-medical.net Such approaches can significantly reduce the number of synthetic steps, leading to improved efficiency and reduced waste generation. news-medical.net

The adoption of greener solvents, the use of recoverable and reusable reagents, and the development of continuous flow processes are other strategies that can enhance the sustainability of synthesizing this compound derivatives. rsc.org By embracing these green chemistry principles, the chemical and pharmaceutical industries can minimize their environmental impact while continuing to innovate. odoo.com

Investigation of Environmental Fate and Degradation Pathways

Understanding the environmental fate and degradation of pharmaceutical compounds is crucial for assessing their potential environmental impact. whiterose.ac.uk Future research should focus on investigating the persistence, mobility, and transformation of this compound in various environmental compartments, including soil and water. europa.eupjoes.com

Studies should aim to identify the primary degradation pathways, which may include photodegradation (breakdown by light) and biodegradation (breakdown by microorganisms). pjoes.com Characterizing the degradation products is also essential, as some of these transformation products could have their own biological effects. science.gov

Computational modeling can play a role in predicting the environmental fate of these compounds. uni-muenchen.de Quantum-chemical studies, for example, can be used to investigate the reaction pathways and energies for the degradation of related N-chloropiperidines. uni-muenchen.de By combining experimental studies with computational predictions, a comprehensive understanding of the environmental behavior of this compound can be achieved, ensuring its development and use are environmentally responsible.

Q & A

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.